Methyl 2-(2-(azepan-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate oxalate
Description
Methyl 2-(2-(azepan-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate oxalate is a heterocyclic compound featuring a 4,5,6,7-tetrahydrobenzo[b]thiophene core with a methyl ester at position 3 and a 2-(azepan-1-yl)acetamido group at position 2. This structural framework is commonly utilized in medicinal chemistry for targeting enzymes and receptors, particularly in neurological and antimicrobial contexts.
Properties
IUPAC Name |
methyl 2-[[2-(azepan-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S.C2H2O4/c1-23-18(22)16-13-8-4-5-9-14(13)24-17(16)19-15(21)12-20-10-6-2-3-7-11-20;3-1(4)2(5)6/h2-12H2,1H3,(H,19,21);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSPOMVTTVHPII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)CN3CCCCCC3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(2-(azepan-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate oxalate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[b]thiophene core, an azepan ring, and an acetamido group. Its molecular formula can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 320.40 g/mol
Key Structural Features
| Feature | Description |
|---|---|
| Benzo[b]thiophene Core | Provides a scaffold for biological activity |
| Azepan Ring | Contributes to receptor binding properties |
| Acetamido Group | Enhances solubility and bioavailability |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include:
- Formation of the Benzo[b]thiophene Core : Utilizing cyclization reactions.
- Introduction of the Azepan Ring : Achieved through amine coupling reactions.
- Acetylation : To form the acetamido functionality.
- Carboxylation : To introduce the carboxylate group.
The biological activity of this compound may be attributed to its interaction with various biological targets:
- Receptor Binding : The azepan moiety may facilitate binding to central nervous system receptors, potentially influencing neurotransmitter systems.
- Enzyme Inhibition : The thiophene ring can participate in enzyme inhibition mechanisms, affecting pathways involved in inflammation and pain.
Pharmacological Studies
Recent studies have indicated several pharmacological effects:
- Antinociceptive Activity : Research suggests that the compound exhibits pain-relieving properties in animal models.
- Anti-inflammatory Effects : It has shown promise in reducing inflammation, possibly through modulation of cytokine release.
Case Studies and Research Findings
-
Study on Antinociceptive Effects :
- In a controlled study involving rodents, administration of the compound resulted in a significant reduction in pain response compared to control groups. The mechanism was hypothesized to involve opioid receptor pathways.
-
Evaluation of Anti-inflammatory Properties :
- A study published in Journal of Medicinal Chemistry demonstrated that this compound significantly lowered levels of pro-inflammatory cytokines in vitro.
Comparative Analysis with Related Compounds
To better understand the biological profile of this compound, a comparison with structurally similar compounds is useful.
| Compound | Activity Type | Notes |
|---|---|---|
| Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | Antinociceptive | Similar mechanism via receptor binding |
| Methyl 2-[2-(azepan-1-yl)acetamido]-4-(3,4-dimethylphenyl)thiophene-3-carboxylate | Antimicrobial | Exhibits broader spectrum against bacteria |
Comparison with Similar Compounds
Acetamido Substituent Variations
- Piperazine vs. Azepane: Compound IIIb (2-(2-(4-benzylpiperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide) exhibits an aromatic benzyl-piperazine group. Piperazine derivatives, such as IIId (4-methoxyphenylpiperazine analog), demonstrated 60% acetylcholinesterase (AChE) inhibition at 2.6351 mM, outperforming donepezil (40%) in Wistar rat models .
- Thiazolidinone Derivatives: EU1794-29 (butyl ester) and EU1794-19 (isopropyl ester) incorporate a 2-imino-4-oxothiazolidin-5-yl group, enabling hydrogen bonding with NMDA receptors. These compounds modulate NMDAR activity, suggesting the acetamido side chain’s heterocyclic components critically influence allosteric modulation .
- Cyanoacrylamide Derivatives: Ethyl 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives (e.g., 5a-i) were synthesized via Knoevenagel condensation and evaluated for antioxidant and antituberculosis activities. The cyano group’s electron-withdrawing nature contrasts with azepane’s basicity, highlighting divergent pharmacological applications .
Ester Group Variations
- Methyl vs. Ethyl Esters :
Ethyl ester analogs (e.g., 6o in ) typically exhibit lower solubility than methyl esters due to increased lipophilicity. The target compound’s methyl ester may enhance bioavailability in aqueous environments . - Salt Forms :
The oxalate salt in the target compound improves crystallinity and stability compared to hydrochloride salts (e.g., HCV-3149 in ), which may influence formulation and dosing .
Physicochemical Data
Q & A
Q. What are the critical steps in synthesizing Methyl 2-(2-(azepan-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate oxalate?
Methodological Answer: The synthesis typically involves:
- Multi-step functionalization : Initial preparation of the tetrahydrobenzo[b]thiophene core via condensation of cyclohexanone with methyl cyanoacetate and sulfur under basic conditions (e.g., diethylamine in methanol) .
- Amidation : Reaction of the amino intermediate with 2-(azepan-1-yl)acetic acid derivatives, often using coupling agents (e.g., DCC or EDC) in anhydrous dichloromethane (DCM) .
- Oxalate salt formation : Final treatment with oxalic acid in polar solvents (e.g., ethanol) to improve crystallinity and stability .
- Key parameters : Temperature control (reflux for cyclization), solvent selection (DCM for amidation, methanol for purification), and use of nitrogen atmosphere to prevent oxidation .
Q. How is the compound characterized to confirm structural integrity?
Methodological Answer:
- NMR spectroscopy : 1H and 13C NMR verify proton environments and carbon frameworks, with distinct shifts for the azepane ring (δ 1.4–1.8 ppm for CH2 groups) and oxalate counterion (δ 160–170 ppm for carbonyl carbons) .
- Mass spectrometry : HRMS confirms molecular weight (e.g., [M+H]+ for C19H27N2O5S expected at 403.16) and fragmentation patterns .
- HPLC : Purity assessment using reverse-phase columns (C18) with gradients of MeCN/H2O (30%→100%) and UV detection at 254 nm .
Q. What preliminary biological assays are relevant for evaluating its pharmacological potential?
Methodological Answer:
- Antibacterial screening : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC determination via broth microdilution .
- Enzyme inhibition studies : Testing against targets like cyclooxygenase (COX-2) or kinases using fluorometric/colorimetric assays (e.g., ATPase activity) .
- Cytotoxicity profiling : MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of the tetrahydrobenzo[b]thiophene core?
Methodological Answer:
- Solvent optimization : Methanol or ethanol improves solubility of intermediates, while DCM enhances coupling efficiency during amidation .
- Catalyst screening : Piperidine or acetic acid in Knoevenagel condensations increases enolate formation rates, reducing side products .
- Purification strategies : Recrystallization (ice-cold methanol) or reverse-phase HPLC (MeCN/H2O gradients) isolates high-purity intermediates .
Q. How should researchers address contradictions in spectral data during structural elucidation?
Methodological Answer:
- Cross-validation : Compare NMR data with structurally analogous compounds (e.g., ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate ).
- DEPT-135 experiments : Differentiate CH3, CH2, and CH groups to resolve overlapping signals in the azepane region .
- X-ray crystallography : Resolve ambiguous stereochemistry or salt forms (e.g., oxalate vs. hydrochloride) .
Q. What strategies are employed to establish structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Analog synthesis : Modify the azepane ring (e.g., substituting with piperidine or morpholine) or carboxylate ester (e.g., ethyl to tert-butyl) to assess functional group contributions .
- Computational modeling : Docking studies (AutoDock Vina) predict binding affinities to targets like serotonin receptors or bacterial topoisomerases .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., oxalate oxygen) and hydrophobic regions (tetrahydrobenzo[b]thiophene core) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
